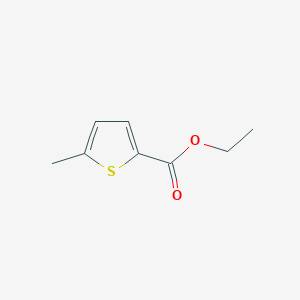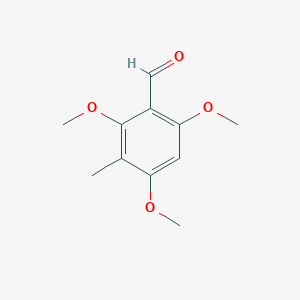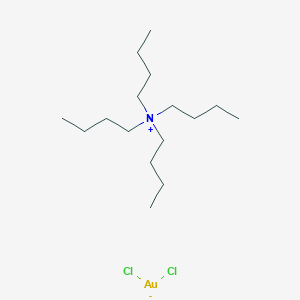
テトラブチルアンモニウムジクロロアウレート(III)
概要
説明
Tetrabutylammonium Dichloroaurate is a quaternary ammonium cation with the formula [N(C4H9)4]+ . It is used in the research laboratory to prepare lipophilic salts of inorganic anions . It is a white to light yellow to light orange powder to crystal .
Synthesis Analysis
Tetrabutylammonium-based ionic liquids have been used in phase-transfer catalytic reactions . For instance, tetrabutylammonium hydroxide (TBAH) has been used as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions for the synthesis of fullerenol .Molecular Structure Analysis
The molecular formula of Tetrabutylammonium Dichloroaurate is C16H36AuCl2N . The crystal structure of a similar compound, Tetrabutylammonium Chloride, suggests that the crystal structure of Tetrabutylammonium Dichloroaurate might be isomorphous with it .Chemical Reactions Analysis
Tetrabutylammonium-based ionic liquids have been used in phase-transfer catalytic reactions . For example, tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol .Physical And Chemical Properties Analysis
Tetrabutylammonium Dichloroaurate has a molecular weight of 510.34 . It is a white to light yellow to light orange powder to crystal . Its physical state at 20 degrees Celsius is to be stored under inert gas . The ignition residue (as Au) is between 37.0 to 39.5% .科学的研究の応用
テトラブチルアンモニウムジクロロアウレート(III): 科学研究における用途の包括的な分析
薄膜堆積: テトラブチルアンモニウムジクロロアウレート(III)は、薄膜堆積の分野、特に金属有機化学気相成長(MOCVD)などのプロセスによる太陽電池の製造において使用されます。 この化合物は、エピタキシャル膜の成長に寄与する前駆体材料として役立ちます .
医薬品: 医薬品では、テトラブチルアンモニウムジクロロアウレート(III)は試薬および触媒として使用されます。これは、医薬品の開発および製造において重要なさまざまな化学反応およびプロセスを促進します。 その安定性と反応性は、医薬品研究において貴重な資産となっています .
工業化学: この化合物は、さまざまな化学反応の触媒として使用される工業化学に見られます。 その特性は、反応条件の最適化と収量の向上に役立ち、大規模生産にとって不可欠です .
LED製造: LED業界は、発光ダイオードの製造に関与するテトラブチルアンモニウムジクロロアウレート(III)から恩恵を受けています。 これは、LEDコンポーネントに使用される材料の合成に役割を果たし、性能と効率を向上させます .
材料科学: テトラブチルアンモニウムジクロロアウレート(III)は、分子レベルでの分子間相互作用と複雑な構造の形成を研究するために使用される材料科学研究においても重要です .
分析化学: 分析化学では、この化合物は、イオンゲスト物質としての特性を利用して半包接水和物を形成するために使用されます。半包接水和物は、分子間相互作用の理解と新しい分析方法の開発に重要です .
作用機序
Target of Action
Tetrabutylammonium Dichloroaurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary targets of Tetrabutylammonium Ion, a component of Tetrabutylammonium Dichloroaurate, are the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans .
Mode of Action
It is known that the tetrabutylammonium ion interacts with its targets, potentially causing changes in their function
Biochemical Pathways
Given its targets, it may influence pathways related to the function of the ig kappa chain c region and the ph-gated potassium channel kcsa . More research is needed to elucidate the exact biochemical pathways affected by this compound.
Result of Action
As a biochemical reagent, it is primarily used for research purposes
Action Environment
The action of Tetrabutylammonium Dichloroaurate can be influenced by various environmental factors. For instance, radiation can induce the oxidation of [AuCl2] ions, which are a component of Tetrabutylammonium Dichloroaurate . Additionally, the compound is stored under inert atmosphere at room temperature, indicating that exposure to air and temperature can affect its stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Tetrabutylammonium Dichloroaurate plays a significant role in biochemical reactions, particularly in the context of gold-based catalysis and nanoparticle synthesis. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, Tetrabutylammonium Dichloroaurate can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. The interactions between Tetrabutylammonium Dichloroaurate and biomolecules such as proteins and nucleic acids are often mediated through coordination bonds with the gold center, leading to changes in the conformation and function of these biomolecules .
Cellular Effects
The effects of Tetrabutylammonium Dichloroaurate on cells are multifaceted, impacting various cellular processes. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Tetrabutylammonium Dichloroaurate has been shown to modulate the activity of key signaling proteins, thereby altering downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects are often dose-dependent and can vary between different cell types .
Molecular Mechanism
At the molecular level, Tetrabutylammonium Dichloroaurate exerts its effects through several mechanisms. One of the primary modes of action is the binding of the gold center to thiol groups in proteins, which can lead to enzyme inhibition or activation. This binding can result in conformational changes in the protein structure, affecting its activity. Additionally, Tetrabutylammonium Dichloroaurate can interact with nucleic acids, influencing gene expression by altering the binding of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabutylammonium Dichloroaurate can change over time due to factors such as stability and degradation. This compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to light or air. Long-term studies have shown that Tetrabutylammonium Dichloroaurate can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal changes are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tetrabutylammonium Dichloroaurate in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, Tetrabutylammonium Dichloroaurate can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects are critical for determining the safe and effective use of this compound in research .
Metabolic Pathways
Tetrabutylammonium Dichloroaurate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, this compound can influence the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to changes in metabolic flux and metabolite levels. The interactions between Tetrabutylammonium Dichloroaurate and metabolic enzymes are often mediated through coordination bonds with the gold center, affecting the catalytic activity of these enzymes .
Transport and Distribution
Within cells and tissues, Tetrabutylammonium Dichloroaurate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, Tetrabutylammonium Dichloroaurate can bind to membrane transporters, facilitating its uptake into cells and subsequent distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of Tetrabutylammonium Dichloroaurate is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tetrabutylammonium Dichloroaurate can accumulate in the mitochondria, where it can influence mitochondrial function and metabolism. The localization of this compound within cells can have significant implications for its biochemical effects .
特性
IUPAC Name |
dichlorogold(1-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZONJCOZEGOEDY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Au-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454100 | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50480-99-4 | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




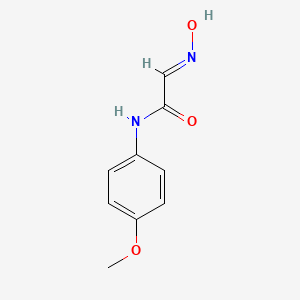
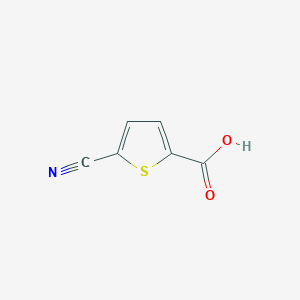
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
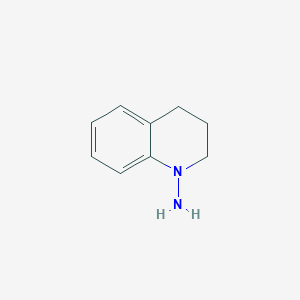
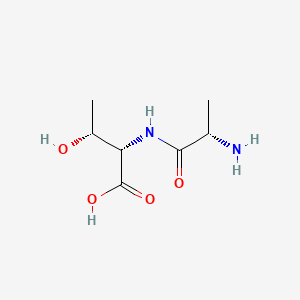
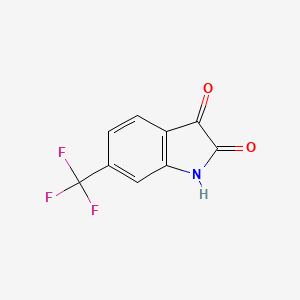
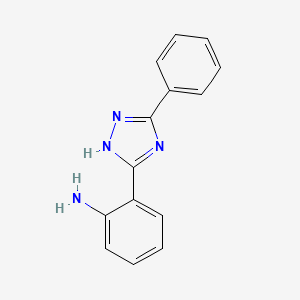
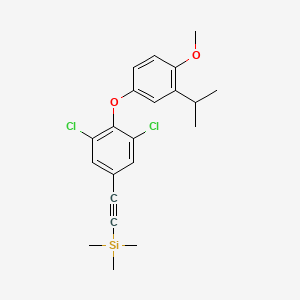
![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)
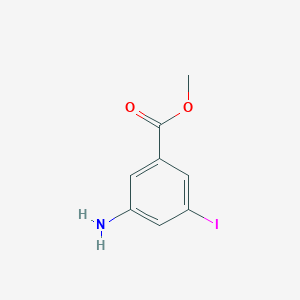
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
